1-Chloro-5-methoxypentane

Description

BenchChem offers high-quality 1-Chloro-5-methoxypentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-5-methoxypentane including the price, delivery time, and more detailed information at info@benchchem.com.

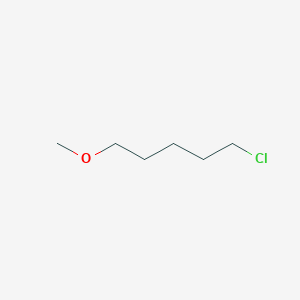

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-5-methoxypentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO/c1-8-6-4-2-3-5-7/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHRHDHCOCVTDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592403 | |

| Record name | 1-Chloro-5-methoxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22692-45-1 | |

| Record name | 1-Chloro-5-methoxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-1-methoxypentane chemical structure and molecular weight

Technical Monograph: 5-Chloro-1-methoxypentane Structural Analysis, Synthetic Methodology, and Applications in Drug Discovery

Part 1: Chemical Identity & Structural Analysis

5-Chloro-1-methoxypentane (also known as 1-chloro-5-methoxypentane) is a bifunctional aliphatic building block used primarily as a linker in medicinal chemistry. Its structure consists of a five-carbon pentyl chain terminated by a reactive alkyl chloride on one end and a stable, lipophilic methoxy ether on the other.

This duality allows for sequential functionalization: the chloride serves as a leaving group for nucleophilic attack (alkylation), while the methoxy group acts as a "masked" alcohol or a permanent hydrophobic cap, depending on the synthetic strategy.

Core Chemical Data

| Property | Specification |

| IUPAC Name | 1-Chloro-5-methoxypentane |

| CAS Registry Number | 22692-45-1 |

| Molecular Formula | |

| Molecular Weight | 136.62 g/mol |

| SMILES | COCCCCCCl |

| InChI Key | RGZWCZXZKRRAHL-UHFFFAOYSA-N (Analogous base) |

| Structural Class | Haloalkyl Ether / Alkyl Chloride |

Part 2: Physicochemical Profile

Understanding the physical properties is critical for process optimization, particularly during distillation and extraction.

| Parameter | Value (Experimental/Predicted) | Operational Context |

| Boiling Point | ~160–170 °C (Predicted) | Significantly higher than 1-chloropentane (108°C) due to the ether dipole. Requires vacuum distillation for purification to avoid thermal decomposition. |

| Density | ~0.96 – 0.98 g/mL | Slightly less dense than water; organic layer will be on top during aqueous extraction, but close enough to require careful separation. |

| Solubility | Immiscible in water; Soluble in DCM, THF, MeOH. | Compatible with standard organic synthesis solvents. |

| Flash Point | ~50–60 °C (Estimated) | Class II Combustible Liquid. Standard fire safety protocols apply. |

Technical Note: While the bromo-analog (1-bromo-5-methoxypentane, CAS 14155-86-3) is more frequently cited in literature due to higher reactivity, the chloro-analog offers superior stability for long-term storage and is less prone to spontaneous hydrolysis or elimination.

Part 3: Synthetic Routes & Mechanistic Insight

The synthesis of 5-chloro-1-methoxypentane typically proceeds via controlled nucleophilic substitution. The challenge in this synthesis is preventing bis-substitution (forming 1,5-dimethoxypentane).

Primary Route: Desymmetrization of 1,5-Dichloropentane

This method utilizes statistical stoichiometry to substitute only one chlorine atom with a methoxide group.

-

Reagents: 1,5-Dichloropentane (Excess), Sodium Methoxide (NaOMe), Methanol (MeOH).

-

Mechanism:

Nucleophilic Substitution.

Step-by-Step Protocol:

-

Setup: Charge a flame-dried reaction vessel with 1,5-dichloropentane (3.0 equivalents) . The excess is crucial to statistically favor the mono-substituted product over the bis-substituted byproduct.

-

Reagent Preparation: Prepare a solution of NaOMe (1.0 equivalent) in anhydrous MeOH.

-

Addition: Heat the dichloropentane to 60°C. Add the NaOMe solution dropwise over 2 hours.

-

Causality: Slow addition keeps the concentration of nucleophile low relative to the substrate, minimizing the probability of the product reacting a second time.

-

-

Reaction: Reflux at 70–80°C for 4–6 hours. Monitor by GC-MS.

-

Workup:

-

Quench with water to dissolve NaCl salts.

-

Extract with Hexanes or DCM.

-

Crucial Step: Fractional distillation. The unreacted 1,5-dichloropentane (BP ~180°C) and the product (BP ~165°C) have close boiling points but can be separated using a Vigreux column.

-

Synthesis Workflow Diagram

Figure 1: Process flow for the statistical monosubstitution of 1,5-dichloropentane. Note the recycling loop for the excess starting material.

Part 4: Applications in Drug Discovery

5-Chloro-1-methoxypentane is a specialized linker molecule . In modern drug design, particularly for PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands, the length and composition of the chain connecting two active domains are critical.

-

Lipophilicity Modulation: The methoxy terminus (

) prevents hydrogen bonding that would occur with a free hydroxyl group. This increases the -

Alkylating Agent: The chloro-group is a moderate leaving group. It reacts with amines (secondary or primary) to form tertiary amines, a common motif in GPCR ligands (e.g., dopamine or serotonin receptor antagonists).

-

Stability vs. Reactivity: Unlike the bromo-analog, the chloro-analog is less reactive. This is advantageous when the target molecule has other sensitive functional groups that might degrade under the harsh conditions required for highly reactive alkyl halides.

Reactivity & Application Logic

Figure 2: Divergent synthetic utility of the 5-chloro-1-methoxypentane scaffold.

Part 5: Handling & Safety (E-E-A-T)

As an alkyl chloride, this compound poses specific genotoxic hazards.

-

Genotoxicity: Alkylating agents can interact with DNA. All handling must occur in a fume hood.

-

Skin Absorption: Halo-ethers can penetrate the skin. Double-gloving (Nitrile over Latex) is recommended.

-

Neutralization: Spills should be treated with a solution of aqueous ammonia or sodium thiosulfate to nucleophilically quench the alkyl chloride.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12336392 (Analogous Structures). Retrieved from [Link]

-

Organic Syntheses (Various). General Procedures for Williamson Ether Synthesis and Alkyl Halide Preparation. (Methodological grounding). Retrieved from [Link]

Solubility of 1-Chloro-5-methoxypentane in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Chloro-5-methoxypentane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-chloro-5-methoxypentane, a bifunctional organic compound featuring both an alkyl chloride and an ether moiety. Solubility is a critical physicochemical property that dictates the utility of a compound in chemical synthesis, purification, and formulation development. For researchers, scientists, and drug development professionals, understanding a molecule's behavior in various solvent systems is fundamental to designing robust experimental protocols and manufacturing processes. This document elucidates the theoretical principles governing the solubility of 1-chloro-5-methoxypentane, predicts its solubility profile across a range of common organic solvents, and provides detailed, field-proven methodologies for its experimental determination. By synthesizing foundational chemical principles with practical laboratory applications, this guide serves as an authoritative resource for the effective use of 1-chloro-5-methoxypentane.

Molecular Structure and Physicochemical Properties

1-Chloro-5-methoxypentane (C₆H₁₃ClO) is a linear-chain molecule containing two key functional groups: a terminal chloro group and a terminal methoxy group. This unique structure imparts a moderate polarity and specific intermolecular interaction capabilities that define its solubility.

The molecule consists of a five-carbon backbone. The carbon-chlorine (C-Cl) bond at one end and the carbon-oxygen-carbon (C-O-C) ether linkage at the other are both polar covalent bonds. This results in a net dipole moment, distinguishing it from non-polar alkanes. However, the relatively long pentyl chain contributes significant non-polar character, influencing its interaction with non-polar solvents.

Diagram: Molecular Structure and Polarity of 1-Chloro-5-methoxypentane

Caption: Polarity distribution in the 1-chloro-5-methoxypentane molecule.

Table 1: Physicochemical Properties of 1-Chloro-5-methoxypentane and Related Compounds

| Property | Value (1-Chloro-5-methoxypentane) | Reference / Note |

| Molecular Formula | C₆H₁₃ClO | - |

| Molecular Weight | 136.62 g/mol | Calculated |

| Appearance | Colorless Liquid | Inferred based on similar compounds[1] |

| Boiling Point | Estimated ~160-180 °C | Inferred from 1-chloropentane (108°C) and the higher MW. |

| Density | Estimated ~0.95-1.05 g/cm³ | Inferred |

| Water Solubility | Very Low / Sparingly Soluble | Expected due to the long alkyl chain and inability to donate H-bonds.[2][3][4] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing.[5] A substance dissolves readily in a solvent when the new intermolecular forces formed between solute and solvent molecules are comparable in strength to the forces being broken within the pure solute and pure solvent.[3][6]

The solubility of 1-chloro-5-methoxypentane is dictated by the following intermolecular forces:

-

London Dispersion Forces: These are weak, temporary attractions present in all molecules. The six-carbon chain of 1-chloro-5-methoxypentane allows for significant surface area contact, making these forces the primary mode of interaction with non-polar solvents like hexane.

-

Dipole-Dipole Interactions: The polar C-Cl and C-O bonds create a permanent molecular dipole. This allows the molecule to interact favorably with other polar molecules, particularly polar aprotic solvents like acetone or dichloromethane.[2]

-

Hydrogen Bond Acceptance: The molecule lacks a hydrogen atom bonded to an electronegative atom (like O-H), so it cannot act as a hydrogen bond donor. However, the lone pairs of electrons on the ether oxygen can act as a hydrogen bond acceptor. This enables some interaction with polar protic solvents like ethanol.[7][8]

Because breaking the strong hydrogen bonds between water molecules requires a significant amount of energy, and 1-chloro-5-methoxypentane cannot reciprocate this hydrogen bonding, its solubility in water is very low.[2][4] In contrast, its interactions with organic solvents are energetically favorable.[5][6]

Diagram: Solute-Solvent Intermolecular Interactions

Caption: Dominant intermolecular forces with different solvent classes.

Predicted Solubility Profile in Organic Solvents

Based on its bifunctional nature, 1-chloro-5-methoxypentane is expected to be soluble in a wide array of organic solvents. Ethers and haloalkanes are generally miscible with most common organic solvents.[5][7][9]

Table 2: Predicted Solubility of 1-Chloro-5-methoxypentane in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | High / Miscible | London Dispersion | The non-polar alkyl chain of the solute interacts favorably with the non-polar solvent.[3][5] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM) | High / Miscible | Dipole-Dipole, London Dispersion | The solvent's dipole aligns with the polar C-Cl and C-O bonds of the solute, leading to strong interactions.[2] |

| Polar Protic | Ethanol, Methanol, Isopropanol | High / Miscible | H-Bond Acceptance, Dipole-Dipole, London Dispersion | The ether oxygen can accept hydrogen bonds from the alcohol solvent, and the alkyl portions interact well.[7] |

Experimental Determination of Solubility

To move from prediction to quantitative data, rigorous experimental determination is necessary. The following protocols provide a framework for both rapid screening and precise measurement.

Protocol 1: Qualitative Solubility Assessment

This rapid method is used to classify solubility into categories (e.g., soluble, sparingly soluble, insoluble) and is useful for initial solvent screening.

Methodology:

-

Preparation: Add approximately 20-30 mg of 1-chloro-5-methoxypentane to a small, clean test tube.

-

Solvent Addition: Add the chosen organic solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.[10][11]

-

Mixing: After each addition, vortex or vigorously shake the test tube for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the mixture against a contrasting background. The absence of a second phase, cloudiness, or undissolved droplets indicates complete dissolution.

-

Classification:

-

Soluble: A clear, homogenous solution is formed with <1 mL of solvent.

-

Sparingly Soluble: Some dissolution occurs, but the solute does not fully dissolve in 1 mL of solvent.

-

Insoluble: No visible signs of dissolution.

-

Protocol 2: Quantitative Solubility Measurement (Isothermal Equilibrium Method)

This protocol determines the equilibrium concentration of a saturated solution at a specific temperature, providing precise solubility data (e.g., in mg/mL or mol/L).[12]

Methodology:

-

Preparation of Supersaturated Mixture: In a sealed vial, add an excess amount of 1-chloro-5-methoxypentane to a known volume of the solvent (e.g., 5 mL). The presence of a distinct, undissolved solute phase is critical.

-

Equilibration: Place the vial in a temperature-controlled shaker or stirring plate set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same temperature for 2-4 hours for the excess solute to settle. To ensure complete removal of undissolved material, withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) or centrifuge the vial and carefully sample the supernatant.

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.

-

Analyze the concentration of 1-chloro-5-methoxypentane in the diluted sample using a calibrated analytical technique such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.

-

Alternatively, for non-volatile solvents, a gravimetric method can be used: weigh a known volume of the supernatant, carefully evaporate the solvent under reduced pressure, and weigh the remaining solute residue.

-

-

Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.

Diagram: Workflow for Quantitative Solubility Determination

Caption: Step-by-step workflow for the isothermal equilibrium method.

Conclusion

1-Chloro-5-methoxypentane is a moderately polar compound whose solubility is dictated by its dual chloroalkane and ether functionalities. It is predicted to be highly soluble to miscible in a broad spectrum of common organic solvents, including non-polar, polar aprotic, and polar protic systems. Its solubility is driven by a combination of London dispersion forces, dipole-dipole interactions, and its ability to act as a hydrogen bond acceptor. Conversely, its solubility in water is expected to be negligible. For applications requiring precise formulation or process design, the experimental protocols outlined in this guide provide a robust framework for obtaining reliable quantitative solubility data.

References

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. [Link]

-

Filo. (2025, September 7). Why do haloalkanes easily dissolve in organic solvents?. [Link]

-

EBSCO. Ethers | Chemistry | Research Starters. [Link]

-

CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes. [Link]

-

Clark, J. (n.d.). an introduction to halogenoalkanes (haloalkanes). Chemguide. [Link]

-

Chemistry LibreTexts. (2015, July 5). 6.1: Physical Properties of Haloalkanes. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. [Link]

-

CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. [Link]

-

Springer Nature Research Communities. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]

-

Royal Society of Chemistry. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. [Link]

Sources

- 1. CAS 543-59-9: 1-Chloropentane | CymitQuimica [cymitquimica.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. echemi.com [echemi.com]

- 5. Question: Why do haloalkanes easily dissolve in organic solvents? | Filo [askfilo.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. Ethers | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide to the Physicochemical Characterization of 5-methoxy-1-chloropentane

Preamble: Addressing the Data Scarcity for 5-methoxy-1-chloropentane

Theoretical Framework: The Significance of Boiling Point and Density

Before delving into experimental protocols, it is crucial to understand the significance of the properties being measured.

-

Boiling Point : The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[1] This physical constant is a strong indicator of the substance's volatility and is dictated by the strength of its intermolecular forces.[2] For a molecule like 5-methoxy-1-chloropentane, these forces would be a combination of London dispersion forces (from the alkyl chain), dipole-dipole interactions (from the chloro and methoxy groups), but notably lacking hydrogen bonding capabilities. An experimentally determined boiling point serves as a crucial criterion for purity and can inform purification strategies such as distillation.[3]

-

Density : Defined as mass per unit volume, density is an intrinsic property of a substance under specified conditions of temperature and pressure.[4] It is influenced by molecular weight and the efficiency of molecular packing in the liquid state. For drug development professionals, density data is critical for formulation, manufacturing processes, and ensuring accurate dosage calculations.

Data Summary: Experimentally Determined Properties of 5-methoxy-1-chloropentane

As established, pre-existing, verified data for 5-methoxy-1-chloropentane is not available. The following table is therefore presented as a template to be populated with experimentally determined values.

| Property | Experimentally Determined Value | Temperature (°C) | Pressure (atm) |

| Boiling Point | TBD | N/A | To be recorded |

| Density | TBD g/mL | To be recorded | N/A |

Experimental Protocol: Boiling Point Determination via Simple Distillation

The simple distillation method is a reliable technique for determining the boiling point of a pure liquid sample, provided a sufficient volume (typically >5 mL) is available.[1] This method also serves as a purification step.

Causality Behind Experimental Choices

Simple distillation is chosen over other micro-methods (like the Thiele tube method) when a larger sample volume is available, as it provides a more stable and accurate boiling point reading that is less susceptible to localized superheating.[5] The constant temperature plateau observed during the distillation of a pure substance corresponds directly to its boiling point at the recorded atmospheric pressure.[3]

Step-by-Step Methodology

-

Apparatus Assembly : Assemble a simple distillation apparatus as depicted in the workflow diagram below. Ensure all glassware is clean and dry. Use a heating mantle with a magnetic stirrer for uniform heating.

-

Sample Charging : Charge the distilling flask with 10-15 mL of 5-methoxy-1-chloropentane and a few boiling chips to ensure smooth boiling.

-

Thermometer Placement : Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

-

Heating and Observation : Begin heating the sample. Observe the temperature as the liquid begins to boil and the vapor condenses.

-

Data Recording : Record the temperature at which the liquid is distilling at a steady rate (i.e., when the temperature on the thermometer remains constant). This constant temperature is the boiling point.[5]

-

Pressure Recording : Record the ambient atmospheric pressure from a laboratory barometer, as boiling point is pressure-dependent.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

Experimental Protocol: Density Determination via Pycnometer

For an accurate determination of liquid density, the use of a pycnometer (specific gravity bottle) is recommended. This method provides higher precision than using a graduated cylinder.

Causality Behind Experimental Choices

A pycnometer is a flask with a ground-glass stopper that has a fine capillary tube running through it. This design allows for a very precise and reproducible volume to be measured, minimizing errors associated with reading a meniscus in a graduated cylinder.[6] By accurately measuring the mass of this known volume of liquid, a precise density can be calculated.

Step-by-Step Methodology

-

Preparation : Clean and thoroughly dry the pycnometer.

-

Mass of Empty Pycnometer : Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass.

-

Filling the Pycnometer : Fill the pycnometer with 5-methoxy-1-chloropentane. Insert the stopper, allowing excess liquid to emerge from the capillary. This ensures the volume is precisely that of the pycnometer.

-

Thermostating : Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C or 25 °C). This is critical as density is temperature-dependent.[4]

-

Final Mass Measurement : Remove the pycnometer from the bath, carefully wipe the outside dry, and weigh it. Record this mass.

-

Volume Calibration : Repeat steps 1-5 using deionized water. Using the known density of water at the specific temperature, the exact volume of the pycnometer can be calculated.

-

Calculation :

-

Mass of liquid = (Mass of filled pycnometer) - (Mass of empty pycnometer)

-

Volume of liquid = Volume of pycnometer (determined from water calibration)

-

Density = Mass of liquid / Volume of liquid

-

Experimental Workflow: Density Determination

Sources

Strategic Sourcing and Synthetic Applications of High-Purity 1-Chloro-5-methoxypentane

Abstract 1-Chloro-5-methoxypentane (CAS: 22692-45-1) is a critical bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. This technical whitepaper provides drug development professionals with a comprehensive analysis of the current supplier landscape, pricing economics, and field-proven synthetic methodologies for maximizing yield in nucleophilic substitution workflows.

Chemical Identity & Structural Significance

Before evaluating procurement strategies, it is essential to understand the structural utility of the compound. 1-Chloro-5-methoxypentane (Molecular Formula: C

Causality in Molecular Design:

In scalable pharmaceutical synthesis, the choice of a chloride leaving group over a bromide or iodide is highly intentional. Chlorides exhibit lower reactivity, which suppresses unwanted base-catalyzed elimination (E2) side reactions and prevents thermal runaway during large-scale alkylations. Concurrently, the terminal methoxy group acts as a robust, non-reactive ether linkage during basic or reductive steps. If a terminal hydroxyl is required later in the synthetic pathway, this methoxy group functions as a masked alcohol and can be selectively cleaved using boron tribromide (BBr

Sourcing: Supplier Landscape & Pricing Economics

Procuring high-purity (>95%) 1-Chloro-5-methoxypentane is critical. Lower purity grades often contain homologous impurities (such as 1-chloro-4-methoxybutane or 1-chloro-6-methoxyhexane) which possess nearly identical retention factors (

The table below summarizes the current market landscape for research-grade, high-purity 1-Chloro-5-methoxypentane based on catalog availability.

Table 1: Commercial Suppliers and Representative Pricing for 1-Chloro-5-methoxypentane (CAS: 22692-45-1)

| Supplier | Catalog / SKU | Purity | Representative Quantity | Estimated Price (USD)* |

| Sigma-Aldrich | ENA308584765 | >95% | 1 g - 5 g | $80 - $150 / g |

| ChemScene | CS-0959714 | 97% | 1 g - 10 g | $45 - $90 / g |

| BLD Pharm | BD01074539 | 95%+ | 1 g - 5 g | $50 - $100 / g[1] |

| chemPUR | N/A | 95% | Bulk Inquiry | Custom Quote |

(Note: Pricing is representative of standard research-grade catalog values and fluctuates based on regional availability, shipping constraints, and institutional discounts. For up-to-date pricing, researchers should consult the direct or .)

Experimental Protocol: Self-Validating S 2 Alkylation

To demonstrate the utility of 1-Chloro-5-methoxypentane, the following protocol outlines a highly optimized, self-validating nucleophilic substitution (S

Causality of Experimental Choices:

-

Solvent Selection (Acetonitrile): Acetonitrile (MeCN) is chosen as a polar aprotic solvent. It accelerates the S

2 pathway by leaving the nucleophile unsolvated and highly reactive, unlike protic solvents which hydrogen-bond and deactivate the nucleophile. -

Base Selection (K

CO -

Catalyst Addition (KI): A catalytic amount of Potassium Iodide (KI) is added to facilitate a Finkelstein reaction in situ. The iodide transiently replaces the chloride, forming a more reactive alkyl iodide intermediate. This drastically accelerates the overall reaction rate without compromising the stability of the starting material.

Step-by-Step Methodology:

-

Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of the target secondary amine in anhydrous Acetonitrile to achieve a 0.2 M concentration.

-

Activation: Add 2.0 equivalents of finely powdered, anhydrous K

CO -

Electrophile Addition: Slowly add 1.2 equivalents of high-purity1 dropwise via syringe[1]. The slight stoichiometric excess ensures complete consumption of the valuable amine precursor.

-

Thermal Cycling: Attach a reflux condenser and heat the reaction mixture to 70°C under continuous stirring.

-

In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Self-Validation Check: The system is self-validating; the complete disappearance of the amine starting material spot and the emergence of a single, less polar product spot confirm successful substitution and the absence of over-alkylation.

-

Quenching & Workup: Once complete (typically 12-18 hours), cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (K

CO -

Extraction: Redissolve the crude residue in Ethyl Acetate and wash sequentially with saturated aqueous NaHCO

and brine. Dry the organic layer over anhydrous Na -

Purification: Purify via flash column chromatography to isolate the final methoxy-pentyl derivative.

Process Visualization

The following diagram maps the logical flow and decision gates of the described S

Workflow for SN2 Alkylation using 1-Chloro-5-methoxypentane.

References

-

Title: 1-Chloro-5-methoxypentane | ChemScene | Chemikart Source: chemikart.com URL: [Link]

-

Title: chemPUR Feinchemikalien und Forschungsbedarf GmbH Source: chembuyersguide.com URL: [Link]

Sources

Introduction: The Synthetic Utility of Bifunctional Linkers

An In-depth Technical Guide to Bifunctional Chloro-Alkoxy-Alkanes: Surrogates for 1-Chloro-5-methoxypentane

Senior Application Scientist Note: Initial analysis of the provided PubChem CID 12336392 revealed a discrepancy, as it corresponds to 1-Chloro-5-methoxynaphthalene, not 1-Chloro-5-methoxypentane.[1] Due to the limited direct information on 1-Chloro-5-methoxypentane, this guide has been structured to provide a comprehensive technical overview of the closely related and functionally analogous ω-chloro-alkoxy-alkanes. The principles, reactions, and potential applications discussed herein are grounded in the chemistry of similar structures and are intended to serve as a robust resource for researchers, scientists, and drug development professionals.

Bifunctional molecules containing both a chloro and a methoxy group are valuable intermediates in organic synthesis. The presence of two distinct functional groups—a reactive alkyl chloride and a relatively inert methoxy ether—allows for selective and sequential chemical transformations. This dual functionality makes them ideal as linkers or building blocks in the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. The chloro group serves as a versatile handle for nucleophilic substitution, while the methoxy group can influence solubility and conformational properties.

Physicochemical and Spectroscopic Profile

Table 1: Comparative Physicochemical Properties of Related Compounds

| Property | 1-Chloro-5-ethoxypentane (CID: 18002176)[2] | 1-Chloro-5-methylhexane (CID: 107699)[3] | 1-Chloro-5-methoxyheptane (CID: 13924041)[4] |

| Molecular Formula | C7H15ClO | C7H15Cl | C8H17ClO |

| Molecular Weight | 150.64 g/mol | 134.65 g/mol | 164.67 g/mol |

| XLogP3 | 2.4 | Not Available | 2.7 |

| Boiling Point | Not Available | Not Available | Not Available |

Spectroscopic data is crucial for the identification and characterization of these molecules. For a compound like 1-chloro-5-methoxypentane, one would expect to see characteristic signals in its NMR and IR spectra.

Synthesis Strategies

The synthesis of ω-chloro-methoxy-alkanes can be approached in several ways, typically involving the etherification of a chloroalkanol or the chlorination of a methoxyalkanol. A common method involves the reaction of a dihaloalkane with sodium methoxide, where the reactivity difference between the two halogen atoms can be exploited for selective substitution. For instance, 1,5-dichloropentane can be reacted with one equivalent of sodium methoxide to yield 1-chloro-5-methoxypentane.

A related synthetic approach is documented for the preparation of 1-chloro-3-methoxy-5-methylbenzene, where a dichloro-substituted aromatic compound is reacted with sodium methoxide to replace one of the chloro groups with a methoxy group.[5] While this is an aromatic substitution, the principle of using sodium methoxide as a nucleophile to displace a chloride is analogous.

Hypothetical Laboratory Protocol: Synthesis of 1-Chloro-5-methoxypentane

Objective: To synthesize 1-chloro-5-methoxypentane from 1,5-dichloropentane.

Materials:

-

1,5-Dichloropentane

-

Sodium methoxide

-

Anhydrous methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 1,5-dichloropentane (1 equivalent) in anhydrous methanol.

-

Add a solution of sodium methoxide (1 equivalent) in anhydrous methanol dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to obtain 1-chloro-5-methoxypentane.

Caption: Synthesis of 1-Chloro-5-methoxypentane.

Reactivity and Synthetic Applications

The primary mode of reactivity for 1-chloro-5-methoxypentane and its analogs is nucleophilic substitution at the carbon bearing the chlorine atom. The chloride ion is a good leaving group, making the molecule susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions

These compounds readily undergo SN2 reactions with various nucleophiles to introduce the 5-methoxypentyl moiety into a target molecule. Common nucleophiles include amines, azides, cyanides, and carbanions. The reaction of cis-1-chloro-2-isopropylcyclopentane with sodium methoxide, for example, results in both substitution and elimination products, highlighting the competitive nature of these pathways.[6]

A comparative guide on the reactivity of 1-bromo-5-methoxypentane and 1-chloro-5-methoxypentane emphasizes that the bromo- derivative is significantly more reactive due to the better leaving group ability of bromide compared to chloride.[7] This implies that reactions with 1-chloro-5-methoxypentane may require more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields to its bromo- analog.[7]

Caption: Generalized SN2 reaction pathway.

Role in Drug Discovery and Development

Both the chloro and methoxy functional groups play significant roles in modulating the properties of drug candidates.[8][9]

-

The Chloro Group: The substitution of a hydrogen atom with a chlorine atom can lead to substantial improvements in potency and can favorably alter pharmacokinetic parameters.[10] Chlorine is a common substituent in FDA-approved drugs and is often introduced to enhance binding affinity through halogen bonding and to block metabolic sites, thereby increasing the drug's half-life.[11]

-

The Methoxy Group: The methoxy group is also prevalent in many natural products and synthetic drugs.[9] It can act as a hydrogen bond acceptor and its presence can influence the conformation of a molecule, which can be critical for receptor binding. The metabolic stability of the methoxy group is also a key consideration in drug design.

The bifunctional nature of 1-chloro-5-methoxypentane makes it a useful scaffold for creating libraries of compounds for high-throughput screening. The chloro group can be functionalized with a variety of building blocks, while the methoxy group can be retained to influence physicochemical properties.

Safety and Handling

While a specific safety data sheet for 1-chloro-5-methoxypentane is unavailable, related compounds like 1-chloro-5-methylhexane are classified as flammable liquids that can cause skin and eye irritation.[3][12] It is recommended to handle these types of chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[13][14]

Conclusion

Although direct, in-depth information on 1-chloro-5-methoxypentane is scarce, by examining its structural analogs, we can confidently deduce its chemical behavior and potential utility. As a bifunctional molecule, it represents a versatile building block for organic synthesis, particularly in the construction of novel therapeutic agents. Its value lies in the orthogonal reactivity of its chloro and methoxy groups, enabling chemists to strategically elaborate molecular complexity. Further research into the synthesis and reactivity of this and similar compounds is warranted to fully exploit their potential in chemical and pharmaceutical research.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18002176, 1-Chloro-5-ethoxypentane. [Link]

-

Georganics. 1-Chloro-5-methylhexane - High purity | EN. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13924041, 1-Chloro-5-methoxyheptane. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12336392, 1-Chloro-5-methoxynaphthalene. [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

- Google Patents. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Friederang, A. W., & Tarbell, D. S. (1971). Stereochemical consequences of methoxyl participation. Absolute configuration of 2-chloro-5-methoxypentane. The Journal of Organic Chemistry, 36(16), 2244–2247. [Link]

-

Organic Syntheses. (2004). (2R,4R)-1,5-DICHLORO-2,4-PENTANEDIOL. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5781154, 1-Chloro-5-methoxy-2-pentene. [Link]

-

PrepChem.com. Synthesis of Step B 1-Chloro-5-hydroxymethyl-dibenzo[a,d]cyclo heptene. [Link]

-

Study.com. Give the structures of the two major products obtained from the reaction of cis-1-chloro-2-isopropylcyclopentane with sodium methoxide in methanol. [Link]

-

G., S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105142. [Link]

-

Virginia Tech. New drug combo targets PRMT5 to fight deadly cancers. [Link]

-

Ishihara, Y., et al. (2022). Parallels between the chloro and methoxy groups for potency optimization. Journal of Medicinal Chemistry, 65(3), 1945–1961. [Link]

-

Pearson. When 1-chloro-2-methylcyclopentane is heated in methanol, the reaction yields two substitution and two elimination products. [Link]

Sources

- 1. 1-Chloro-5-methoxynaphthalene | C11H9ClO | CID 12336392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloro-5-ethoxypentane | C7H15ClO | CID 18002176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chloro-5-methylhexane - High purity | EN [georganics.sk]

- 4. 1-Chloro-5-methoxyheptane | C8H17ClO | CID 13924041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene - Google Patents [patents.google.com]

- 6. homework.study.com [homework.study.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. drughunter.com [drughunter.com]

- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. download.basf.com [download.basf.com]

- 14. tcichemicals.com [tcichemicals.com]

Strategic Applications of Omega-Chloroalkyl Ethers in Medicinal Chemistry: From Scaffold Decoration to MDR Reversal

Executive Summary

In the intricate landscape of drug design, the optimization of a lead compound often hinges on the precise modulation of its physicochemical properties. Omega-chloroalkyl ethers—bifunctional molecules characterized by a terminal chlorine atom separated from an ether oxygen by an alkyl chain (e.g., 3-chloropropyl or 4-chlorobutyl ethers)—serve as indispensable building blocks in medicinal chemistry[1]. Unlike their highly reactive and toxic alpha-chloro counterparts, omega-chloroalkyl ethers provide a stable, controlled means to append solubilizing pharmacophores to hydrophobic drug scaffolds. This whitepaper explores the mechanistic rationale, chemical causality, and practical methodologies for utilizing omega-chloroalkyl ethers, with a specific focus on their role in synthesizing agents that reverse multidrug resistance (MDR) in oncology.

Mechanistic Rationale in Drug Design

Modulating Physicochemical Properties

The transition from a biologically active hit to a viable clinical candidate frequently requires adjusting the partition coefficient (LogP) and aqueous solubility. Flat, aromatic heterocycles (such as acridones and phenoxazines) often suffer from poor bioavailability due to excessive lipophilicity. Omega-chloroalkyl ethers act as flexible, electrophilic linkers that allow chemists to perform late-stage functionalization[2]. By displacing the terminal chloride with basic secondary amines (e.g., morpholine, piperidine), researchers can introduce a protonatable nitrogen center. This modification drastically lowers the LogP, increases aqueous solubility at physiological pH, and provides a hydrogen-bond acceptor via the ether oxygen[1].

Reversing Multidrug Resistance (MDR)

A critical application of omega-chloroalkyl ether functionalization is the development of P-glycoprotein (P-gp) efflux pump inhibitors. P-gp overexpression actively extrudes chemotherapeutics like vinblastine from cancer cells, leading to MDR. Studies have demonstrated that appending an omega-chloroalkyl ether linker terminating in a basic amine to a phenoxazine or acridone core generates potent MDR modulators[1],[3]. The ether-alkyl chain provides the necessary steric flexibility for the terminal amine to competitively bind within the P-gp pocket, inhibiting the efflux of the primary antineoplastic agent and restoring intracellular drug concentrations[3]. Similar structural optimizations using chloroalkyl ethers have also been successfully deployed in the discovery of broad-spectrum antimalarials[4].

Caption: Pharmacological optimization pathway for MDR reversal using omega-chloroalkyl ether linkers.

Chemical Reactivity & Causality: The Case for Chlorides

When designing a synthetic route, a medicinal chemist must choose between appending an alkyl chloride, bromide, or iodide. Omega-chloroalkyl ethers are deliberately selected for their optimal balance of stability and reactivity.

Alkyl chlorides are significantly less reactive toward unintended nucleophilic attack or premature elimination compared to bromides and iodides. This inherent stability allows the chloroalkyl ether moiety to survive harsh upstream synthetic conditions, such as Ullmann condensations or Buchwald-Hartwig cross-couplings, without degrading[3],[4].

However, this stability becomes a kinetic barrier during the final amination step. To overcome the poor leaving-group ability of the chloride ion, the Finkelstein activation strategy is employed. By introducing a catalytic amount of sodium iodide (NaI), the stable chloride is transiently converted into a highly reactive alkyl iodide in situ. This intermediate rapidly undergoes

Caption: Workflow of Finkelstein-assisted N-alkylation using omega-chloroalkyl ethers.

Experimental Methodology: Iodide-Catalyzed Nucleophilic Substitution

The following protocol details the functionalization of an omega-chloroalkyl scaffold. Every step is designed as a self-validating system to ensure high fidelity and yield.

Objective: Append morpholine to a 10-(3-chloropropyl)phenoxazine core to generate an MDR-reversing candidate.

-

Reaction Assembly: In an oven-dried Schlenk flask purged with argon, dissolve 10-(3-chloropropyl)phenoxazine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a 0.2 M concentration.

-

Causality: DMF is a polar aprotic solvent. By lacking hydrogen-bond donors, it leaves the amine nucleophile unsolvated and highly reactive, significantly lowering the activation energy of the

pathway.

-

-

Halogen Activation: Add anhydrous Sodium Iodide (NaI) (0.2 eq) to the solution and stir for 15 minutes at ambient temperature.

-

Causality: The catalytic iodide displaces the terminal chloride to form a transient alkyl iodide, priming the molecule for nucleophilic attack[1].

-

-

Nucleophilic Addition: Add anhydrous

(1.5 eq) followed by morpholine (2.5 eq). Heat the reaction mixture to 80°C.-

Causality:

acts as a non-nucleophilic acid scavenger. It neutralizes the HCl/HI generated during the substitution, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

-

-

Validation Checkpoint 1 (TLC Monitoring): After 12 hours, analyze the mixture via Thin Layer Chromatography (Eluent: Hexane/EtOAc 6:4). The reaction is self-validated as complete when the high-

starting material spot is entirely replaced by a low- -

Quench and Extraction: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and quench with distilled water. Extract the aqueous layer twice with EtOAc.

-

Critical Brine Wash: Wash the combined organic layers with saturated aqueous NaCl (brine) at least 5 times.

-

Causality: DMF is miscible with both water and organic solvents. Extensive brine washing forces the DMF into the aqueous phase, preventing it from co-eluting during silica gel chromatography and interfering with downstream in vitro biological assays.

-

-

Validation Checkpoint 2 (LC-MS): Dry the organic layer over

, concentrate in vacuo, and analyze the crude residue via Liquid Chromatography-Mass Spectrometry (LC-MS). The spectrum must display the target

Quantitative Data: Physicochemical Impact

The strategic addition of omega-chloroalkyl ether-derived side chains has a profound, measurable impact on the pharmacological efficacy of flat aromatic scaffolds. Table 1 summarizes the fold-increase in intracellular vinblastine accumulation in multidrug-resistant KBChR-8-5 cancer cells following the administration of various functionalized derivatives[2],[1],[3].

Table 1: Impact of Omega-Chloroalkyl Ether-Derived Side Chains on MDR Reversal

| Scaffold Base | Linker Chain | Terminal Amine | Fold-Increase in Vinblastine Uptake (MDR Cells) | Target Mechanism |

| Phenoxazine | 3-chloropropyl | Morpholine | ~4.5x | P-gp Efflux Inhibition |

| Phenoxazine | 4-chlorobutyl | Piperidine | ~5.2x | P-gp Efflux Inhibition |

| 2-Bromoacridone | 3-chloropropyl | N,N-diethylamine | ~1.9x | P-gp / Calmodulin Inhibition |

| 2-Methoxyacridone | 4-chlorobutyl | Bis(hydroxyethyl)amine | ~13.1x | P-gp Efflux Inhibition |

Safety & Toxicity Considerations

When working with chloroalkyl ethers, it is imperative to distinguish between omega-chloroalkyl ethers and alpha-chloroalkyl ethers.

Alpha-chloroalkyl ethers, such as bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME), are highly regulated, known human carcinogens[5]. Their toxicity stems from the proximity of the ether oxygen's lone pairs to the chlorine-bearing carbon. This structural arrangement allows for the rapid expulsion of the chloride ion to form a highly stabilized, fiercely electrophilic oxocarbenium ion, which directly and irreversibly alkylates DNA[5].

Conversely, in omega-chloroalkyl ethers (e.g., 3-chloropropyl ethers), the halogen is separated from the oxygen by two or more carbons. This distance prevents the resonance stabilization required to form oxocarbenium intermediates. While omega-chloroalkyl ethers still possess alkylating potential and require stringent laboratory safety protocols (fume hoods, appropriate PPE), they lack the extreme, direct genotoxicity associated with their alpha-chloro counterparts, making them highly manageable and valuable tools in modern drug discovery[5].

References

1.[2] Anti-calmodulin acridone derivatives modulate vinblastine resistance in multidrug resistant (MDR) cancer cells. PubMed (National Institutes of Health). URL:[Link] 2.[1] Synthesis and chemical characterization of N-substituted phenoxazines directed toward reversing vinca alkaloid resistance in multidrug-resistant cancer cells. PubMed (National Institutes of Health). URL:[Link] 3.[3] Sensitization of multidrug resistant (MDR) cancer cells to vinblastine by novel acridones: correlation between anti-calmodulin activity and anti-MDR activity. PubMed (National Institutes of Health). URL:[Link] 4.[4] Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials. PMC (National Institutes of Health). URL:[Link] 5.[5] Chloroalkyl Ethers: Ambient Water Quality Criteria. United States Environmental Protection Agency (EPA). URL:[Link]

Sources

- 1. Synthesis and chemical characterization of N-substituted phenoxazines directed toward reversing vinca alkaloid resistance in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-calmodulin acridone derivatives modulate vinblastine resistance in multidrug resistant (MDR) cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensitization of multidrug resistant (MDR) cancer cells to vinblastine by novel acridones: correlation between anti-calmodulin activity and anti-MDR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Methodological & Application

Technical Note: Scalable Synthesis of 1-Chloro-5-methoxypentane via Controlled Desymmetrization

Abstract & Scope

This guide details the synthesis of 1-chloro-5-methoxypentane (CAS: 22692-45-1) starting from 1,5-pentanediol . This bifunctional molecule serves as a critical "linker" moiety in medicinal chemistry, particularly for PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs), where precise chain lengths and orthogonal reactivity are paramount.

The core challenge addressed here is the desymmetrization of a symmetrical diol. Standard alkylation often leads to statistical mixtures (dialkylated, monoalkylated, and unreacted starting material). This protocol utilizes a high-dilution strategy combined with deoxychlorination to achieve high purity (>95%) and scalable yields.

Retrosynthetic Analysis & Strategy

The synthesis is executed in two distinct stages to maximize chemoselectivity:

-

Stage 1 (Desymmetrization): Controlled mono-O-methylation using a Williamson ether synthesis approach with excess diol to suppress dimethylation.

-

Stage 2 (Functional Group Interconversion): Conversion of the remaining primary alcohol to a chloride using thionyl chloride (

) with pyridine to prevent acid-catalyzed ether cleavage.

Reaction Scheme Visualization

Figure 1: Two-step synthetic pathway emphasizing the desymmetrization of 1,5-pentanediol.

Experimental Protocols

Stage 1: Synthesis of 5-Methoxy-1-pentanol

Objective: Selectively methylate one hydroxyl group while minimizing the formation of 1,5-dimethoxypentane.

Reagents & Materials

| Reagent | Equiv.[1][2][3] | Role | Hazards |

| 1,5-Pentanediol | 3.0 - 5.0 | Substrate | Irritant |

| Sodium Hydride (60% in oil) | 1.0 | Base | Flammable solid, reacts violently with water |

| Methyl Iodide (MeI) | 1.0 | Electrophile | Carcinogen, volatile, acute toxin |

| THF (Anhydrous) | Solvent | Medium | Flammable, peroxide former |

Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel under

atmosphere. -

Deprotonation:

-

Suspend NaH (1.0 eq) in anhydrous THF (0.5 M concentration relative to NaH). Cool to 0°C.[3]

-

Add 1,5-pentanediol (3.0 to 5.0 eq) slowly to the NaH suspension.

-

Note: The excess diol acts as a statistical buffer. The probability of a mono-alkoxide encountering MeI is higher than that of a mono-ether alkoxide.

-

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour until

evolution ceases.

-

-

Methylation:

-

Cool the mixture back to 0°C.

-

Add Methyl Iodide (1.0 eq) dropwise over 30 minutes.

-

Allow the reaction to warm to RT and stir overnight (12-16 hours).

-

-

Workup:

-

Quench carefully with saturated aqueous

. -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification (Critical):

-

The crude oil contains the product, unreacted diol, and trace dimethyl ether.

-

Vacuum Distillation: Perform fractional distillation.

-

Fraction 1: Dimethyl ether (lowest bp).

-

Fraction 2:5-Methoxy-1-pentanol (Target, bp ~188°C at atm, collect at corresponding reduced pressure).

-

Residue: Unreacted 1,5-pentanediol (Recycle for next batch).

-

-

Stage 2: Synthesis of 1-Chloro-5-methoxypentane

Objective: Convert the primary alcohol to a chloride using Thionyl Chloride (

Reagents & Materials

| Reagent | Equiv.[1][2][3] | Role | Hazards |

| 5-Methoxy-1-pentanol | 1.0 | Substrate | Irritant |

| Thionyl Chloride ( | 1.2 | Chlorinating Agent | Corrosive, releases HCl/SO2 gas |

| Pyridine | 1.5 | Base/Scavenger | Toxic, stench |

| DCM (Dichloromethane) | Solvent | Medium | Volatile |

Protocol

-

Setup: Dry 2-neck RBF with a gas outlet connected to a dilute NaOH scrubber (to neutralize

and -

Addition:

-

Dissolve 5-Methoxy-1-pentanol (1.0 eq) and Pyridine (1.5 eq) in dry DCM (0.5 M). Cool to 0°C.[3]

-

Add

(1.2 eq) dropwise via syringe or addition funnel. Caution: Exothermic reaction with gas evolution.

-

-

Reaction:

-

Stir at 0°C for 30 minutes.

-

Remove ice bath and heat to reflux (approx. 40°C) for 2-4 hours.

-

Monitor: Check TLC or GC-MS for disappearance of alcohol.

-

-

Workup:

-

Purification:

-

Purify by vacuum distillation or flash chromatography (Silica gel, Hexanes/EtOAc gradient) if high purity is required.

-

Product: Colorless to pale yellow liquid.[7]

-

Process Logic & Troubleshooting

The following decision tree illustrates the critical control points during the synthesis to ensure safety and purity.

Figure 2: Operational workflow highlighting safety checks (gas scrubbing) and purification logic.

Analytical Validation

To certify the identity of the synthesized 1-chloro-5-methoxypentane , compare experimental data against these expected values:

| Parameter | Expected Value / Signal | Interpretation |

| Physical State | Clear liquid | Purity check (yellowing indicates impurities) |

| Boiling Point | ~70-80°C @ 15 mmHg | Estimated based on homologues (1-chloro-6-methoxyhexane) |

| 1H NMR (CDCl3) | ||

| 1H NMR (CDCl3) | ||

| 1H NMR (CDCl3) | ||

| 1H NMR (CDCl3) | Internal methylene chain | |

| GC-MS | M+ peak at m/z ~136/138 | Characteristic 3:1 isotope ratio for Chlorine ( |

References

- Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (General reference for Williamson Ether Synthesis and NaH handling).

-

Wiberg, K. B., & Bailey, W. F. (1995). "The reaction of 1,4-diiodobicyclo[2.2.2]octane with organolithiums." Journal of Organic Chemistry, 60(23), 7439-7448. Link (Demonstrates selective functionalization strategies).

- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Organic Syntheses. (1993). "7-Methoxypthalide".[6] Org.[2][5] Synth. 72, 163. Link (Validates the use of

with methoxy-containing substrates without ether cleavage). -

GuideChem. (2023). "5-Methoxy-1-pentanol Properties and Safety". Link (Physical property verification).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. data.epo.org [data.epo.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. labs.chem.byu.edu [labs.chem.byu.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1-Chloro-5-ethoxypentane | C7H15ClO | CID 18002176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Methoxy-1-pentanol [chembk.com]

Application Note: Preparation of (5-Methoxypentyl)magnesium Chloride

Executive Summary

This application note details the optimized protocol for synthesizing (5-methoxypentyl)magnesium chloride from 1-chloro-5-methoxypentane . While alkyl chlorides are generally more cost-effective than their bromide or iodide counterparts, they exhibit significantly higher kinetic barriers to Grignard formation. This protocol addresses the specific challenges of initiation latency and surface passivation inherent to alkyl chlorides, utilizing an iodine/1,2-dibromoethane activation strategy in Tetrahydrofuran (THF).[1]

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Analysis & Mechanistic Insight

The Chloride Challenge

The carbon-chlorine bond (Bond Dissociation Energy ~81 kcal/mol) is stronger than the C-Br bond (~68 kcal/mol). Consequently, 1-chloro-5-methoxypentane resists the initial Single Electron Transfer (SET) from the magnesium surface, leading to prolonged induction periods .

-

Risk: Accumulation of unreacted halide during the induction phase can lead to a sudden, violent exotherm (runaway reaction) once initiation occurs.

-

Solution: We utilize a "high-concentration initiation" technique using a sacrificial activator (1,2-dibromoethane) to etch the MgO passivation layer.

The Methoxy Group Effect

The terminal methoxy group at the C5 position acts as a Lewis base.

-

Chelation: It effectively coordinates with the magnesium center, forming an intramolecular or intermolecular chelate.

-

Impact: This coordination stabilizes the Grignard reagent in solution, preventing precipitation, but can slightly reduce nucleophilicity compared to non-functionalized alkyl chains. It also increases the solubility of the organometallic species in THF.

Reaction Mechanism

The formation follows a radical mechanism on the magnesium surface.

Figure 1: Surface-mediated radical mechanism for Grignard formation. Note the critical role of activation in exposing "Clean Mg".

Material Specifications

| Component | Specification | Role |

| Substrate | 1-Chloro-5-methoxypentane (>98%) | Precursor. Must be dry (<0.05% H2O). |

| Metal | Magnesium Turnings (Grignard grade) | Source of Mg(0). |

| Solvent | Tetrahydrofuran (THF), Anhydrous | Stabilizing solvent. Inhibitor-free preferred. |

| Activator A | Iodine ( | Visual indicator of activation; etchant. |

| Activator B | 1,2-Dibromoethane (DBE) | "Entrainment" agent; highly reactive. |

| Inert Gas | Nitrogen ( | Exclusion of moisture and |

Safety Protocol (RAMP)

-

Runaway: The induction period is the primary hazard. NEVER add the entire bulk of alkyl chloride until initiation is confirmed (exotherm + color change).

-

Asphyxiation: Nitrogen/Argon displacement. Use in a well-ventilated fume hood.[2]

-

Moisture: Water destroys the reagent and produces HCl/Heat. All glassware must be oven-dried (120°C) for >2 hours and flame-dried under vacuum.

-

Pyrophoric: While this specific Grignard is not strictly pyrophoric, it is highly flammable and reactive.

Experimental Protocol

Setup

-

Equip a 3-neck Round Bottom Flask (RBF) with:

-

Reflux condenser (connected to inert gas line).

-

Pressure-equalizing addition funnel.[3]

-

Internal thermometer (optional but recommended).

-

Magnetic stir bar (egg-shaped for grinding effect).

-

-

Flame-dry the entire apparatus under vacuum.[4] Backfill with

. Repeat 3x. -

Add Magnesium Turnings (1.2 equivalents relative to halide) to the flask against a positive flow of

.

Activation (The "Iodine Trick")

-

Add anhydrous THF to cover the Mg turnings (approx. 5–10 mL for a 100 mmol scale).

-

Add a single crystal of Iodine . The solution will turn dark brown.[3]

-

Optional: Add 2-3 drops of 1,2-dibromoethane .

-

Heat the mixture gently with a heat gun or oil bath until the solvent boils.

-

Observation: Activation is successful when the brown iodine color fades to colorless/grey, indicating the formation of

and exposure of fresh metal.

Initiation

-

Prepare the substrate solution: Dissolve 1-Chloro-5-methoxypentane (1.0 equiv) in anhydrous THF (concentration ~2M).

-

Add 5-10% of this substrate solution to the activated Mg.[1]

-

Stop stirring briefly to allow local concentration buildup at the metal surface.

-

Apply heat to bring to a gentle reflux.

-

Confirmation: Look for turbidity (cloudiness), spontaneous boiling (exotherm) even after heat source removal, and the disintegration of Mg turnings.

Elongation (Addition)

-

Once initiation is confirmed, resume stirring.

-

Add the remaining substrate solution dropwise via the addition funnel.

-

Rate Control: Adjust the addition rate to maintain a gentle reflux without external heating. If the reflux stops, STOP ADDITION and apply external heat until reflux resumes.

-

Note: Alkyl chlorides often require external heating (oil bath at 70°C) throughout the addition to maintain the reaction, unlike bromides which are often self-sustaining.

-

Digestion

-

After addition is complete, heat the reaction at reflux for 1–2 hours .

-

Cool to room temperature. The solution should be grey/brown and slightly viscous.

Process Workflow

Figure 2: Operational workflow for Grignard synthesis. The decision diamond at "Check" is critical for safety.

Quality Control: Knochel Titration

Standard acid/base titration is often inaccurate due to the presence of basic magnesium alkoxides (from atmospheric oxidation). The Knochel method is specific to the Carbon-Magnesium bond.

Reagents:

-

Titrant: 1.0 M

in THF (weighed accurately). -

Analyte Solution: 0.5 M LiCl in THF (anhydrous).

Procedure:

-

Flame dry a vial and add accurately weighed

(approx 100 mg). -

Dissolve

in 2-3 mL of the 0.5 M LiCl/THF solution. Solution is dark brown.[3][5] -

Cool to 0°C.

-

Add the prepared Grignard reagent dropwise via a syringe until the brown color just disappears (becomes clear/yellow).

-

Calculation:

References

-

BenchChem. (2025).[5] Synthesis of 4-methoxybutylmagnesium chloride from 1-chloro-4-methoxybutane.[5]Link (Accessed via search result 1.16).

- Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

-

Sigma-Aldrich. (n.d.). Grignard Reagents - Preparation and Safety.[1][2] Technical Bulletin AL-134.

-

Organic Syntheses. (1925).[6] N-Butyl Chloride and General Alkyl Halide Preparation. Coll. Vol. 1, p. 142. Link (General background on alkyl chloride reactivity).

-

Smolecule. (2026).[1] Synthesis and Application of Alkyl Grignard Reagents.Link (Accessed via search result 1.1).

Sources

Application Note: 1-Chloro-5-methoxypentane in Ligand Design & Synthesis

Executive Summary

1-Chloro-5-methoxypentane (CAS: 3577-82-0) is a bifunctional alkylating agent critical for introducing the 5-methoxypentyl motif into molecular scaffolds. Its structural utility lies in the 5-carbon aliphatic chain, which provides an optimal balance of lipophilicity and steric flexibility, terminated by a methoxy group capable of acting as a weak Lewis base.

This guide details the use of 1-chloro-5-methoxypentane in synthesizing methoxy-functionalized ligands . These ligands are pivotal in two major fields:

-

Organometallic Catalysis: Creating "hemilabile" ether-phosphine (P~O) ligands that stabilize metal centers while permitting substrate access during catalytic cycles.

-

Medicinal Chemistry: Installing flexible ether linkers to modulate solubility (LogP) and receptor binding affinity in drug candidates (e.g., GPCR agonists).

Part 1: Reagent Profile & Mechanistic Insight

The reagent features a primary alkyl chloride and a distal methyl ether. The chloride is the electrophilic handle, while the ether acts as a masked donor or polar terminus.

| Property | Specification | Implication for Synthesis |

| Structure | Cl-(CH₂)₅-OCH₃ | Bifunctional: Electrophile (Cl) + Donor (OMe) |

| Leaving Group | Chloride ( | Moderate leaving group ability. Often requires activation (Finkelstein) or high heat/strong nucleophiles. |

| Boiling Point | ~60-62°C (12 mmHg) | Volatile under high vacuum; product isolation often requires careful distillation or column chromatography. |

| Solubility | Organic Solvents | Miscible in DMF, THF, DCM, Acetonitrile. |

Mechanistic Challenge: The Chloride Barrier

Direct

-

Solution: In situ or stepwise activation via the Finkelstein Reaction (Cl

I) is the industry standard to boost yields from <40% to >85%.

Part 2: Critical Workflow - Finkelstein Activation

Use this protocol if your nucleophile is sensitive or sterically hindered.

This process converts 1-chloro-5-methoxypentane into the highly reactive 1-iodo-5-methoxypentane .

Diagram 1: Activation & Coupling Workflow

Caption: Conversion of the chloro-precursor to the iodo-analog significantly accelerates subsequent nucleophilic substitution.

Protocol A: Preparation of 1-Iodo-5-methoxypentane

-

Reagents:

-

1-Chloro-5-methoxypentane (1.0 eq)

-

Sodium Iodide (NaI) (2.0 eq)

-

Acetone (Dry, 0.5 M concentration relative to substrate)

-

-

Procedure:

-

Dissolve NaI in dry acetone in a round-bottom flask (NaI is soluble; NaCl is not).

-

Add 1-chloro-5-methoxypentane dropwise.

-

Reflux at 60°C for 12–18 hours. A white precipitate (NaCl) will form.

-

Validation: Monitor by GC-MS or TLC (Hexane/EtOAc). The iodide typically has a lower Rf and distinct staining behavior.

-

-

Workup:

Part 3: Application Protocols

Application 1: Synthesis of Hemilabile Phosphine Ligands (P~O)

Target: Diphenyl(5-methoxypentyl)phosphine This ligand class is used in Palladium or Nickel catalysis (e.g., ethylene oligomerization), where the methoxy arm temporarily coordinates to the metal, stabilizing coordinatively unsaturated intermediates.

Reaction:

Step-by-Step Protocol:

-

Setup: Flame-dry a 2-neck flask under Argon.

-

Deprotonation:

-

Charge with Diphenylphosphine (

) (1.0 eq) and anhydrous DMSO. -

Add Potassium tert-butoxide (

) (1.1 eq) at 0°C. Stir for 30 min to generate the bright orange/red phosphide anion (

-

-

Alkylation:

-

Add 1-chloro-5-methoxypentane (1.2 eq) dropwise. Note: If using the chloro-derivative directly, heating is required. If using the iodo-derivative from Part 2, room temperature is sufficient.

-

Heat to 60°C for 4 hours.

-

-

Quench & Isolation:

Application 2: Synthesis of Ether-Linked Drug Scaffolds (O-Alkylation)

Target: 4-(5-methoxypentyloxy)benzaldehyde (Precursor for reductive amination)

Reaction:

Step-by-Step Protocol:

-

Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 1-Chloro-5-methoxypentane (1.2 eq),

(2.0 eq), KI (0.1 eq - Catalytic Finkelstein). -

Solvent: DMF (Dimethylformamide).

-

Procedure:

-

Workup:

-

Dilute with water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate.

-

Wash organic layer extensively with water (to remove DMF) and LiCl solution.

-

Part 4: The Hemilability Concept

Why use a 5-methoxypentyl chain? The specific length (C5) allows the methoxy group to fold back and coordinate to a metal center (M) without creating excessive ring strain (forming a pseudo-7-membered chelate ring).

Diagram 2: Hemilabile Catalyst Cycle

Caption: The "Open-Close" mechanism of the methoxy arm protects the catalyst during resting states and opens for turnover.

Part 5: Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Chloride is too unreactive. | Switch to Protocol A (Iodide activation) or add 10 mol% NaI to the reaction. |

| Elimination Product | Base is too strong/hindered. | If observing 5-methoxy-1-pentene, switch from |

| Hydrolysis | Wet solvents. | 1-Chloro-5-methoxypentane can hydrolyze to the alcohol. Ensure anhydrous DMF/DMSO. |

Safety Warning: Alkyl halides are potential alkylating agents and carcinogens. Handle in a fume hood. Avoid skin contact.[1]

References

-

PubChem. 1-Chloro-5-methoxy-2-pentene (Analogous Reactivity Data). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Finkelstein Reaction Conditions & General Procedures. Org.[1][2][3][7][8][9][10][11] Synth. 2005, 81, 121. Available at: [Link]

-

Braunstein, P., & Naud, F. Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition, 2001. (Foundational text on hemilabile ether/phosphine ligands). DOI:

-

Beller, M., et al. Palladium-catalyzed alkoxycarbonylation of alkenes. (Demonstrates use of methoxy-functionalized ligands in catalysis). Chemical Science, 2018. Available at: [Link]

Sources

- 1. CAS 543-59-9: 1-Chloropentane | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN103435505A - Method for synthesizing -salmeterol - Google Patents [patents.google.com]

- 6. 1480001-05-5|1-Chloro-5-methoxy-3-methylpentane|BLD Pharm [bldpharm.com]

- 7. 1-Chloro-5-methoxy-2-pentene | C6H11ClO | CID 5781154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Finkelstein Reaction [organic-chemistry.org]

- 11. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

Application Note: High-Yield Finkelstein Conversion of 1-Chloro-5-methoxypentane to 1-Iodo-5-methoxypentane

Executive Summary

The synthesis of 1-iodo-5-methoxypentane (CAS: 1007857-85-3) from 1-chloro-5-methoxypentane (CAS: 22692-45-1) is a critical transformation for drug development professionals and synthetic chemists requiring a highly reactive alkylating agent. This application note details an optimized, self-validating protocol for this halogen exchange utilizing the classic Finkelstein reaction. By leveraging the differential solubility of sodium halide salts in a polar aprotic solvent, this protocol ensures high conversion rates, operational simplicity, and high-purity product recovery.

Scientific Principles & Mechanistic Causality

The SN2 Mechanism and Steric Accessibility

The Finkelstein reaction is a single-step, concerted Substitution Nucleophilic Bimolecular (SN2) reaction[1]. The substrate, 1-chloro-5-methoxypentane, is a primary alkyl halide. Because the SN2 mechanism requires a backside attack by the nucleophile (iodide), it is highly sensitive to steric hindrance. The linear, unbranched nature of the 5-carbon chain in this substrate provides an unobstructed trajectory for the iodide anion, making it an excellent candidate for this transformation[2].

Thermodynamic Driving Force: Le Chatelier’s Principle

Alkyl chlorides are inherently less reactive than alkyl bromides due to the stronger carbon-chlorine bond and the poorer leaving group ability of the chloride anion[2]. To overcome this activation barrier and drive the equilibrium forward, the reaction relies on a thermodynamic sink.

The reaction is conducted in dry acetone . Sodium iodide (NaI) is highly soluble in acetone, whereas sodium chloride (NaCl) is practically insoluble[3]. As the SN2 displacement occurs, NaCl precipitates out of the solution as a white solid. According to Le Chatelier’s principle, the continuous removal of the chloride product from the liquid phase irreversibly shifts the equilibrium toward the formation of 1-iodo-5-methoxypentane[1].

Causality of Reagent Preparation

-

Strictly Anhydrous Conditions: If water is present in the acetone, the solubility of NaCl increases drastically. This destroys the thermodynamic driving force (precipitation) and stalls the reaction[3].

-

Inert Atmosphere: Iodide anions are susceptible to oxidation into molecular iodine (

) in the presence of atmospheric oxygen and light, which can lead to unwanted side reactions and product discoloration.

Figure 1: Experimental workflow and self-validating steps for the Finkelstein reaction.

Quantitative Data: Substrate Reactivity Comparison

Understanding the baseline reactivity of your starting material dictates the experimental parameters. Because chloride is a "good" but not "excellent" leaving group compared to bromide, the reaction requires thermal energy (reflux) and extended time[2].

| Parameter | 1-Chloro-5-methoxypentane | 1-Bromo-5-methoxypentane |

| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |

| Relative Leaving Group Ability | Good | Excellent[2] |

| Precipitate Formed | NaCl (Highly insoluble in acetone) | NaBr (Slightly soluble in acetone) |

| Required Conditions | Reflux (56 °C) for 16–24 hours | Room Temperature for 4–8 hours |

| Expected Conversion Yield | 85% – 92% | > 95% |

| Nucleophile Equivalents | 2.0 – 3.0 eq NaI | 1.1 – 1.5 eq NaI |

Experimental Protocol

This methodology is designed as a self-validating system . At multiple stages, the chemist receives visual feedback confirming that the chemical transformations are proceeding as intended.